6,7-Dihydroxy-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide
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Overview
Description
6,7-Dihydroxy-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two hydroxyl groups at the 6th and 7th positions, a tolyl group at the 3rd position, and a hydrobromide salt form. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and dopamine.
Condensation Reaction: The initial step involves a Pictet-Spengler condensation reaction between 4-methylbenzaldehyde and dopamine in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
Hydroxylation: The tetrahydroisoquinoline intermediate is then subjected to hydroxylation at the 6th and 7th positions using a suitable oxidizing agent.
Salt Formation: Finally, the compound is converted to its hydrobromide salt form by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups at the 6th and 7th positions can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
6,7-Dihydroxy-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential neuroprotective effects and interactions with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with various molecular targets and pathways:
Neurotransmitter Systems: The compound may interact with dopamine receptors and other neurotransmitter systems, potentially modulating their activity.
Antioxidant Activity: The hydroxyl groups may confer antioxidant properties, protecting cells from oxidative stress.
Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Lacks the tolyl group at the 3rd position.
3-(4-Tolyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl groups at the 6th and 7th positions.
6,7-Dimethoxy-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
6,7-Dihydroxy-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is unique due to the presence of both hydroxyl groups and the tolyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
87203-96-1 |
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Molecular Formula |
C16H18BrNO2 |
Molecular Weight |
336.22 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H17NO2.BrH/c1-10-2-4-11(5-3-10)14-6-12-7-15(18)16(19)8-13(12)9-17-14;/h2-5,7-8,14,17-19H,6,9H2,1H3;1H |
InChI Key |
BYWCNTWCEYAMHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3CN2)O)O.Br |
solubility |
44.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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